Suc-Ala-Leu-Pro-Phe-AMC

Übersicht

Beschreibung

. This compound is particularly valuable in research due to its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool for studying enzyme kinetics and activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Leu-Pro-Phe-AMC typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) . After the peptide assembly, the final product is cleaved from the resin and deprotected to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the purification and characterization of the final product .

Analyse Chemischer Reaktionen

Enzyme-Mediated Hydrolysis

The compound undergoes proteolytic cleavage at the peptide bond between the phenylalanine (Phe) residue and the 7-amino-4-methylcoumarin (AMC) moiety. This reaction releases fluorescent AMC, enabling real-time quantification of enzymatic activity .

Key Features:

-

Substrate Specificity :

-

Reaction Mechanism :

Kinetic Parameters (Representative Data):

| Enzyme | Substrate | (s⁻¹) | (μM) | (M⁻¹s⁻¹) |

|---|---|---|---|---|

| AaCHYMO | This compound | 20.1 | 8.38 | |

| Bovine Chymotrypsin | Suc-Ala-Ala-Phe-AMC | 1.08 | 9.0 |

Data adapted from comparative studies on chymotrypsin-like proteases .

Structural Determinants of Reactivity

The peptide sequence and chemical modifications critically influence substrate recognition and cleavage efficiency:

-

P1 Position (Phe) :

-

Proline at P2 :

-

Succinyl (Suc) Group :

Substrate Optimization Insights:

| Modification | Impact on Activity | Example Substrate |

|---|---|---|

| P1 = Phe | High | This compound |

| P1 = Tyr | Moderate activity | Suc-Ala-Ala-Pro-Tyr-AMC |

| P1 = Trp | Low/no activity | Ac-Ala-His-Asp-Trp-AMC |

Adapted from mutagenesis and substrate profiling studies .

Protease Activity Assays

-

Used to quantify chymotrypsin-like activity in Aedes aegypti midgut proteases (AaCHYMO) .

-

Detects peptidyl prolyl isomerase activity in endoplasmic reticulum-associated proteins .

Drug Discovery

-

Facilitates high-throughput screening for inhibitors targeting PPIases involved in collagen folding and immune regulation .

Mechanistic Studies

Comparative Analysis with Analogues

| Substrate | Target Enzymes | Key Advantage |

|---|---|---|

| This compound | PPIases, AaCHYMO | High sensitivity for proline isomerase assays |

| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin, Elastase | Broad specificity for serine proteases |

| Z-Leu-Leu-AMC | ClpP1P2 Protease | Activated by peptide aldehydes |

Limitations and Considerations

Wissenschaftliche Forschungsanwendungen

Protease Activity Measurement

Overview : Suc-Ala-Leu-Pro-Phe-AMC is primarily utilized as a substrate for measuring protease activity. Its design allows for the real-time monitoring of enzyme activity through fluorescence.

Key Findings :

- Enzymatic Assays : The compound is cleaved by several proteases, enabling researchers to quantify enzyme activity based on the fluorescence emitted upon cleavage. For instance, studies have shown that ClpP protease from Mycobacterium tuberculosis demonstrates specific activity towards this compound, albeit at a lower rate compared to other substrates like Z-Gly-Gly-Leu-AMC .

- High-Throughput Screening : Its application in high-throughput screening platforms accelerates drug discovery processes by allowing rapid assessment of potential drug candidates against proteases .

| Protease | Relative Hydrolysis Rate (%) |

|---|---|

| ClpP (M. tuberculosis) | 0.12 |

| Chymotrypsin | Variable (dependent on conditions) |

Peptide Synthesis

Overview : this compound is also employed in peptide synthesis protocols, serving as a building block for more complex peptide sequences.

Applications :

- Pharmaceutical Research : It plays a crucial role in developing new therapeutics by providing specific sequences that can mimic natural substrates, enhancing the specificity and efficacy of peptide-based drugs .

Fluorescent Labeling

Overview : The compound can be conjugated with fluorescent tags, making it valuable in cellular imaging studies.

Case Studies :

- Cellular Imaging : Researchers have utilized this compound to track protein interactions and localization within live cells. The fluorescence emitted upon cleavage allows for real-time visualization of protease activity within cellular environments .

Drug Development

Overview : In drug development, this compound aids in designing peptide-based drugs by mimicking natural substrates.

Insights :

Wirkmechanismus

The mechanism of action of Suc-Ala-Leu-Pro-Phe-AMC involves its cleavage by PPIases, resulting in the release of the fluorescent AMC moiety . The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative measurements. The molecular targets of this compound are primarily PPIases, which play crucial roles in protein folding and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for similar applications.

Suc-Ala-Ala-Pro-Leu-AMC: Used to study different protease activities.

Uniqueness

Suc-Ala-Leu-Pro-Phe-AMC is unique due to its specific sequence, which provides high sensitivity and specificity for PPIase activity. Its ability to release a fluorescent signal upon cleavage makes it an invaluable tool in various biochemical and diagnostic assays .

Biologische Aktivität

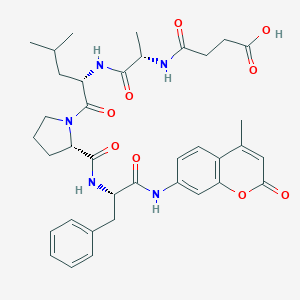

Suc-Ala-Leu-Pro-Phe-AMC, also known as N-succinyl-alanylleucylprolylphenylalanine-7-amido-4-methylcoumarin, is a synthetic peptide that serves as a fluorogenic substrate for peptidyl-prolyl cis-trans isomerases (PPIases). This compound is primarily utilized in biochemical research to study enzyme activity and protein folding mechanisms.

Chemical Structure and Properties

The structure of this compound consists of five amino acids linked by peptide bonds:

- Suc : Succinyl group

- Ala : Alanine

- Leu : Leucine

- Pro : Proline

- Phe : Phenylalanine

The C-terminal end of the peptide is attached to the fluorophore 7-amido-4-methylcoumarin (AMC), which becomes fluorescent upon cleavage by PPIases. The fluorescence emitted can be measured to monitor enzymatic activity, making it a valuable tool in various biological assays.

This compound acts as a substrate for PPIases, which catalyze the cis-trans isomerization of proline residues within polypeptides. This reaction is crucial for proper protein folding and function. Upon enzymatic cleavage at the proline-phenylalanine bond, the AMC moiety is released, resulting in a measurable increase in fluorescence. The reaction can be summarized as follows:

Role in Protein Folding

PPIases play a significant role in protein folding and are implicated in various cellular processes. By using this compound, researchers can investigate the kinetics of these enzymes and their influence on protein conformation. This substrate is particularly useful in studying diseases associated with protein misfolding, such as Alzheimer's and Parkinson's disease .

Enzyme Activity Measurement

The enzymatic activity can be quantitatively assessed through fluorescence spectroscopy. The increase in fluorescence intensity correlates with the concentration of active PPIases present in the sample. This method allows for real-time monitoring of enzyme kinetics and substrate specificity .

Case Studies

-

Enzyme Specificity Analysis :

A study evaluated the specificity of various PPIases using this compound as a substrate. The results indicated that different PPIases exhibit varying affinities for this compound, providing insights into their functional roles within cellular pathways . -

Therapeutic Implications :

Research has shown that this compound can be used to screen potential inhibitors of PPIases, which may have therapeutic applications in diseases characterized by aberrant protein folding . For instance, compounds that inhibit specific PPIases could potentially mitigate the effects of neurodegenerative diseases.

Comparative Analysis with Other Substrates

| Substrate Name | Target Enzyme Type | Fluorescence Emission (nm) | Application Area |

|---|---|---|---|

| This compound | Peptidyl-prolyl cis-trans isomerases (PPIases) | 440-460 | Protein folding studies |

| Suc-AAPF-AMC | Serine proteases | 440-460 | Peptidase activity assays |

| Boc-LRR-AMC | Various proteases | 440-460 | General protease assays |

This table highlights the versatility of this compound compared to other fluorogenic substrates, emphasizing its specific application in studying PPIases.

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHBYYALNEWEY-HPEBZSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Suc-Ala-Leu-Pro-Phe-AMC used in studying Pk-FKBP35?

A: this compound is a synthetic peptide substrate commonly used to assess the enzymatic activity of peptidyl-prolyl cis-trans isomerases (PPIases) []. Pk-FKBP35, a protein from the malaria parasite Plasmodium knowlesi, exhibits PPIase activity and is considered a potential drug target. By measuring the rate at which Pk-FKBP35 catalyzes the isomerization of this compound, researchers can quantify the enzyme's activity. This information is crucial for understanding the protein's function and for developing potential inhibitors that could disrupt its activity and combat malaria.

Q2: How does the study utilize this compound to investigate the functional domains of Pk-FKBP35?

A: The study aimed to understand the roles of specific domains within Pk-FKBP35: the FK506-binding domain (Pk-FKBD) and the tetratricopeptide repeat domain (Pk-TPRD) []. Researchers expressed and purified the full-length Pk-FKBP35 as well as the isolated Pk-FKBD. They then used this compound as a substrate to compare the enzymatic activity (kcat/KM) of the full-length protein to the isolated Pk-FKBD []. The study found that Pk-FKBD exhibited comparable PPIase activity to the full-length Pk-FKBP35, suggesting that this domain is primarily responsible for the enzymatic activity []. This finding helps clarify the functional roles of different regions within Pk-FKBP35 and informs future drug development efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.